

A Comparative Guide to the Spectroscopic Confirmation of 2-(3-Bromophenyl)succinic Acid

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)succinic acid

Cat. No.: B151755

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In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel or key intermediate compounds is a cornerstone of scientific rigor. **2-(3-Bromophenyl)succinic acid**, with its molecular formula $C_{10}H_9BrO_4$, is a valuable building block, notably utilized as an intermediate in the synthesis of anti-inflammatory agents and specialty polymers.^[1] Its structure, featuring a chiral center and a substituted aromatic ring, necessitates a multi-faceted analytical approach for complete characterization.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of **2-(3-Bromophenyl)succinic acid**. We will move beyond a simple recitation of methods to explore the causality behind experimental choices and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. A self-validating system, leveraging the orthogonal strengths of different spectroscopic methods, is essential. For a molecule like **2-(3-Bromophenyl)succinic acid**, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeletal Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ^1H and ^{13}C NMR to map out the precise connectivity of the atoms.

Expertise & Experience: Decoding the ^1H NMR Spectrum

The ^1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For **2-(3-Bromophenyl)succinic acid**, we anticipate a complex spectrum due to the presence of a stereocenter, which renders the methylene protons diastereotopic.

Expected ^1H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H _a , H _e (Carboxylic Acids)	-12.0-13.0	Broad Singlet	-	2H	Acidic protons of carboxylic acids are typically deshielded and appear as broad signals due to hydrogen bonding and chemical exchange. [2]
H ₁ , H ₂ , H ₃ , H ₄ (Aromatic)	-7.3-7.7	Multiplet	-	4H	Protons on the brominated benzene ring will appear in the characteristic aromatic region. The substitution pattern will create a complex multiplet.
H _x (Methine)	~4.0-4.2	Doublet of Doublets (dd)	~8-10, ~4-6	1H	This proton is adjacent to the chiral

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
					center and coupled to the two diastereotopic methylene protons (H_a and H_e).

| H_a, H_e (Methylene) | ~2.8-3.2 | Multiplet | - | 2H | These protons are diastereotopic due to the adjacent chiral center, resulting in distinct chemical shifts and complex coupling patterns with H_x . |

Expertise & Experience: Probing the Carbon Backbone with ^{13}C NMR

^{13}C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

Expected ^{13}C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
C=O (Carboxylic Acids)	~172-175	Carbonyl carbons in carboxylic acids are highly deshielded and appear in this downfield region. [2]
C (Aromatic, C-Br)	~122	The carbon directly attached to bromine is shielded relative to other aromatic carbons but identifiable.
C (Aromatic)	~128-135	The remaining aromatic carbons will resonate in this typical range.
CH (Methine)	~45-50	The aliphatic methine carbon attached to the aromatic ring.

| CH₂ (Methylene) | ~35-40 | The aliphatic methylene carbon of the succinic acid backbone. |

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~10-20 mg of **2-(3-Bromophenyl)succinic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve carboxylic acids and for positioning the acidic proton signals in an observable region.
- Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Trustworthiness: Self-Validating Data

The combination of ¹H and ¹³C NMR is self-validating. The number of signals in the ¹³C spectrum should correspond to the 10 unique carbon atoms in the structure. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively correlate specific protons with the carbons they are attached to (HSQC) or are 2-3 bonds away from (HMBC), providing incontrovertible proof of the atomic connectivity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For **2-(3-Bromophenyl)succinic acid**, IR is particularly adept at confirming the presence of the crucial carboxylic acid moieties.

Expertise & Experience: Interpreting the Vibrational Signatures

The absorption of infrared radiation corresponds to specific molecular vibrations. The carboxylic acid functional group has several characteristic and easily identifiable absorption bands.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
2500-3300	O-H stretch (Carboxylic Acid)	Broad, Strong	This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[2][3]
~3050	C-H stretch (Aromatic)	Medium	Characteristic stretching vibration for sp ² C-H bonds on the benzene ring.
~2950	C-H stretch (Aliphatic)	Medium	Stretching vibrations for the sp ³ C-H bonds of the succinic acid backbone.
1690-1710	C=O stretch (Carboxylic Acid)	Strong, Sharp	The carbonyl stretch is very intense. Its position here is consistent with a carboxylic acid conjugated with an aromatic ring.[4][5]
~1400-1450	O-H bend	Medium	In-plane bending vibration of the carboxylic acid O-H group.[3]

| 1210-1320 | C-O stretch | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[3][5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Sample Preparation: Place a small amount (a few milligrams) of the solid **2-(3-Bromophenyl)succinic acid** powder directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
- Background Scan: With the ATR crystal clean and uncovered, run a background scan to capture the spectrum of the ambient environment (CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
- Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm^{-1} with a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For a bromine-containing compound, MS offers a unique and definitive diagnostic feature.

Expertise & Experience: The Bromine Isotope Pattern

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.^[6] This results in a characteristic "double peak" for any ion containing a bromine atom, where the peaks are separated by 2 mass-to-charge units (m/z) and have nearly equal intensity.^{[7][8]} This isotopic signature is a powerful confirmation of the presence of bromine.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Ion Identity	Rationale
272 & 274	$[M]^+$	The molecular ion peaks. The presence of two peaks of nearly equal intensity separated by 2 m/z units is definitive evidence of one bromine atom.[9]
227 & 229	$[M - COOH]^+$	Loss of a carboxyl group (45 Da), a common fragmentation for carboxylic acids. The bromine isotopic pattern remains.
183 & 185	$[M - CH(COOH)_2]^+$	Cleavage of the bond between the aromatic ring and the succinic acid moiety.

| 155 & 157 | $[C_6H_4Br]^+$ | The bromophenyl cation. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding the $[M-H]^-$ ion in negative mode. Electron Ionization (EI) can also be used and provides more fragmentation information.
- Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This will provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula ($C_{10}H_9BrO_4$).
- Data Interpretation: Analyze the resulting spectrum for the molecular ion peak(s) and characteristic fragmentation patterns. Verify the presence of the M and M+2 peaks with a ~1:1 intensity ratio.

Comparison with an Alternative Method: X-ray Crystallography

While the combination of NMR, IR, and MS provides a robust structural confirmation for most applications, Single-Crystal X-ray Crystallography stands as the "gold standard" for absolute structural elucidation of crystalline solids.

Feature	Spectroscopic Methods (NMR, IR, MS)	X-ray Crystallography
Principle	Interaction of molecules with electromagnetic radiation and magnetic fields.	Diffraction of X-rays by a crystal lattice.
Sample Form	Solution or solid.	High-quality single crystal required.
Information Provided	Atomic connectivity, functional groups, molecular formula.	Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.
Advantages	Relatively fast, requires small sample amounts, applicable to non-crystalline materials.	Provides an unambiguous 3D structure.
Disadvantages	Provides an inferred structure based on spectral data. Does not give spatial arrangement.	Requires a suitable single crystal, which can be difficult or impossible to grow.

For routine confirmation where the connectivity is the primary question, the spectroscopic approach is more efficient. However, for applications where the absolute stereochemistry and solid-state packing are critical, X-ray crystallography is the superior, albeit more demanding, alternative.

Visualizing the Workflow and Structure

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Conclusion

The structural confirmation of **2-(3-Bromophenyl)succinic acid** is reliably achieved through a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. ¹H and ¹³C NMR establish the definitive carbon-hydrogen framework and atomic connectivity. IR spectroscopy provides a rapid and clear confirmation of the essential carboxylic acid functional groups. Finally, high-resolution mass spectrometry confirms the molecular formula and provides an unmistakable isotopic signature verifying the presence of the bromine atom. This integrated spectroscopic approach constitutes a self-validating and trustworthy system, ensuring the identity and purity of this important synthetic intermediate.

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